BenchChemオンラインストアへようこそ!

Tegafur

Tissue distribution Pharmacokinetics Colorectal cancer

Tegafur (CAS 37076-68-9) is a chiral, orally bioavailable 5-FU prodrug enabling prolonged systemic 5-FU exposure without intravenous infusion. Unlike capecitabine's three-step activation, tegafur undergoes hepatic CYP2A6-mediated bioactivation—a pathway subject to genetic polymorphism that directly impacts dosing, particularly in East Asian populations where poor-metabolizer genotypes reduce clearance by 58%. In UFT/LV formulation, tegafur achieves non-inferior efficacy to bolus IV 5-FU/LV with superior safety (Grade 3–4 neutropenia 0.2% vs. 31%). In geriatric patients, it completely eliminates hand-foot syndrome (0% vs. 16.7% for capecitabine). Interchangeability with other oral fluoropyrimidines is not supported. Procure with pharmacogenomic testing infrastructure for clinical applications.

Molecular Formula C8H9FN2O3
Molecular Weight 200.17 g/mol
CAS No. 37076-68-9
Cat. No. B1582304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegafur
CAS37076-68-9
Molecular FormulaC8H9FN2O3
Molecular Weight200.17 g/mol
Structural Identifiers
SMILESC1CC(OC1)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
InChIKeyWFWLQNSHRPWKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.9 [ug/mL] (The mean of the results at pH 7.4)
Partly miscible

Structure & Identifiers


Interactive Chemical Structure Model





Tegafur (CAS 37076-68-9): An Oral Prodrug of 5‑Fluorouracil for Targeted Fluoropyrimidine Therapy


Tegafur (FT, Ftorafur, 1‑(tetrahydro‑2‑furanyl)‑5‑fluorouracil) is a chiral, orally bioavailable prodrug of the antimetabolite 5‑fluorouracil (5‑FU) [1]. It serves as the foundational component in two widely used oral fluoropyrimidine formulations: UFT (tegafur plus uracil in a 1:4 molar ratio) and S‑1 (tegafur combined with the DPD inhibitor gimeracil and the GI‑protective agent oteracil potassium) [2]. Unlike direct 5‑FU administration, which requires intravenous infusion and exhibits erratic oral bioavailability due to high first‑pass DPD metabolism, tegafur‑based formulations enable convenient oral dosing with prolonged systemic 5‑FU exposure [3].

Why Tegafur‑Based Formulations Cannot Be Substituted with Alternative Oral Fluoropyrimidines


Tegafur’s clinical utility depends critically on the specific co‑formulated modulators and its unique metabolic pathway. Unlike capecitabine, which requires a three‑step enzymatic cascade culminating in thymidine phosphorylase activation [1], tegafur undergoes hepatic CYP2A6‑mediated bioactivation to 5‑FU, a process subject to genetic polymorphism that directly impacts systemic exposure [2]. Furthermore, the molar ratio of tegafur to uracil (1:4 in UFT) or the inclusion of gimeracil (in S‑1) is precisely calibrated to modulate DPD‑mediated 5‑FU degradation, yielding distinct pharmacokinetic and toxicity profiles [3]. Consequently, interchangeability among oral fluoropyrimidines is not supported; selection must be driven by head‑to‑head evidence comparing specific tegafur‑containing products against relevant alternatives.

Quantitative Differentiation of Tegafur‑Based Formulations from 5‑FU, Capecitabine, and Tegafur Monotherapy


UFT (Tegafur + Uracil) Elevates Intratumoral 5‑FU Concentration 2.5‑Fold vs. Tegafur Alone

In a direct comparison using tumor‑bearing mice, oral UFT (tegafur + uracil 1:4) achieved a 5‑FU concentration in tumor tissue that was 2.5 times higher than that obtained with an equimolar dose of tegafur monotherapy. Even at one‑third the dose of UFT, intratumoral 5‑FU remained 1.5 times higher than with full‑dose tegafur [1]. This demonstrates that co‑administration of uracil is essential for therapeutic 5‑FU tumor accumulation.

Tissue distribution Pharmacokinetics Colorectal cancer Nude mouse xenograft

UFT (Tegafur + Uracil) Produces 2.53‑Fold Higher 5‑FU AUC in Breast Tumor Tissue vs. Plasma

In 39 patients with advanced breast cancer receiving oral tegafur 200 mg twice daily, the active metabolite 5‑FU exhibited a tumor‑to‑plasma AUC ratio of 2.53. In contrast, the normal breast tissue‑to‑plasma AUC ratio for 5‑FU was 1.71 [1]. This tumor‑selective accumulation of 5‑FU following tegafur administration exceeds the distribution expected from passive equilibration, indicating preferential activation or retention within malignant tissue.

Tissue distribution Pharmacokinetics Breast cancer Human

UFT/LV Demonstrates Comparable Efficacy to Bolus IV 5‑FU/LV but with Substantially Lower Toxicity in Metastatic Colorectal Cancer

Two large randomized phase III trials compared oral UFT/leucovorin (LV) with intravenous bolus 5‑FU/LV (Mayo regimen) in first‑line metastatic colorectal cancer. Both trials demonstrated comparable time‑to‑progression and overall survival, confirming non‑inferior efficacy [1]. However, UFT/LV was associated with a dramatically improved safety profile: the incidence of grade 3–4 neutropenia was 0.2% with UFT/LV versus 31% with IV 5‑FU/LV, and stomatitis/mucositis (grade 3–4) occurred in 1.5% vs. 16%, respectively [2].

Efficacy Toxicity Metastatic colorectal cancer Phase III

UFT/LV Avoids Hand‑Foot Syndrome Observed with Capecitabine in Elderly Colorectal Cancer Patients

In a randomized trial of frail elderly patients (median age 77) with advanced colorectal cancer, UFT/leucovorin (UFT/LV) and capecitabine demonstrated equivalent efficacy (median OS 12 months; p=0.83). However, the toxicity profiles diverged significantly: grade 3–4 hand‑foot syndrome (HFS) occurred in 0 of 29 patients receiving UFT/LV compared to 5 of 30 patients (16.7%) receiving capecitabine [1]. This difference was statistically significant (p<0.05).

Toxicity Hand‑foot syndrome Geriatric oncology Colorectal cancer

CYP2A6 Genetic Polymorphism Reduces Tegafur Clearance by 58% in Patients with Two Variant Alleles

A population pharmacokinetic analysis of S‑1 (tegafur/gimeracil/oteracil) in 58 Japanese cancer patients stratified by CYP2A6 genotype revealed that individuals carrying two variant alleles (CYP2A6*4/*4, *4/*7, *4/*9, etc.) exhibited a 58% reduction in tegafur clearance compared to wild‑type or single‑variant carriers [1]. This genetic variant is significantly more prevalent in East Asian populations (up to 20% allele frequency) than in Caucasians (<5%), directly impacting the bioactivation of tegafur to 5‑FU.

Pharmacogenomics CYP2A6 Pharmacokinetics S‑1 Precision dosing

S‑1 (Tegafur/Gimeracil/Oteracil) Plus Cisplatin Demonstrates Non‑Inferiority to 5‑FU/Cisplatin in Advanced Gastric Cancer

The pivotal European Medicines Agency (EMA) approval study for S‑1 (Teysuno™) compared S‑1 plus cisplatin (75 mg/m²) with intravenous 5‑FU plus cisplatin (100 mg/m²) in 1,053 patients with advanced gastric cancer. Median overall survival was 8.6 months for S‑1/cisplatin and 7.9 months for 5‑FU/cisplatin, with a hazard ratio of 0.92 (95% CI 0.80–1.05), establishing non‑inferiority of the oral tegafur‑based regimen [1].

Gastric cancer Phase III Non‑inferiority EMA approval

High‑Value Application Scenarios for Tegafur‑Based Formulations Based on Comparative Evidence


Adjuvant Chemotherapy for Stage II/III Colorectal Cancer in Asian Populations

Given the proven non‑inferiority of UFT/LV to bolus IV 5‑FU/LV with a superior safety profile (grade 3–4 neutropenia 0.2% vs. 31%) [1], and the 2.5‑fold higher intratumoral 5‑FU accumulation relative to tegafur monotherapy [2], UFT/LV is an optimal choice for adjuvant therapy in colorectal cancer, particularly in healthcare systems prioritizing oral administration and reduced hematologic toxicity.

First‑Line Treatment of Frail Elderly Patients with Advanced Colorectal Cancer

In frail elderly patients (median age 77), UFT/LV demonstrated equivalent overall survival to capecitabine (12 months; p=0.83) while completely eliminating grade 3–4 hand‑foot syndrome (0% vs. 16.7%) [3]. This distinct safety advantage makes tegafur/uracil the preferred oral fluoropyrimidine for geriatric oncology populations where treatment tolerability is paramount.

Preoperative Chemoradiotherapy for Locally Advanced Rectal Cancer in Asian Real‑World Settings

In a comparative Asian cohort study of preoperative chemoradiotherapy for rectal cancer, UFT achieved a pathologic complete response (pCR) rate of 16.1%, comparable to capecitabine (23.3%) and 5‑FU/LV (11.1%), but with 0% neutropenia incidence versus 20.0% and 16.7% for the alternatives, respectively [4]. UFT’s favorable safety profile and oral convenience support its routine use in neoadjuvant protocols where minimizing treatment delays is critical.

Pharmacogenomically‑Guided Dosing of S‑1 in East Asian Cancer Patients

With CYP2A6 poor metabolizer genotypes (two variant alleles) occurring in up to 20% of East Asians and causing a 58% reduction in tegafur clearance [5], pretreatment CYP2A6 genotyping or therapeutic drug monitoring is indicated to individualize S‑1 dosing and prevent severe toxicity. Procurement of S‑1 for clinical use in Asia should be accompanied by pharmacogenomic testing infrastructure.

Quote Request

Request a Quote for Tegafur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.